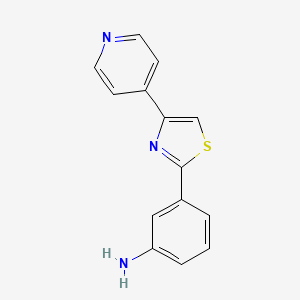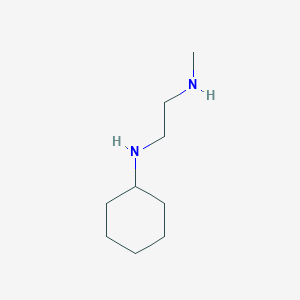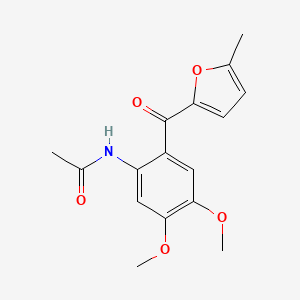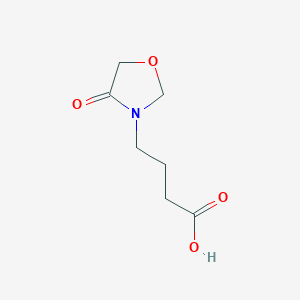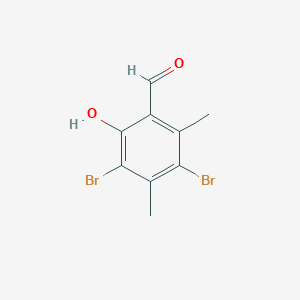
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate is an organic compound with the molecular formula C11H10N2O2. It is a white to yellow solid that is primarily used in research and development settings. This compound is known for its unique structure, which includes a cyano group and a pyridyl group attached to an acrylate moiety.
準備方法
Synthetic Routes and Reaction Conditions
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate can be synthesized through various methods. One common method involves the condensation of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
化学反応の分析
Types of Reactions
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylates or pyridyl derivatives.
科学的研究の応用
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyridyl group can engage in coordination with metal ions. These interactions can lead to the formation of complex structures with specific biological or chemical activities.
類似化合物との比較
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate can be compared with similar compounds such as:
Ethyl 2-Cyano-3,3-diphenylacrylate: Similar in structure but with phenyl groups instead of a pyridyl group.
Ethyl 2-Cyano-3,3-bis(methylthio)acrylate: Contains methylthio groups instead of a pyridyl group.
Ethyl 2-Cyano-3-(2-pyridyl)acrylate: Similar but with the pyridyl group in a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
ethyl (Z)-2-cyano-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6- |
InChIキー |
BMMBXBIFKMYOLF-POHAHGRESA-N |
SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CN=CC=C1)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
溶解性 |
30.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


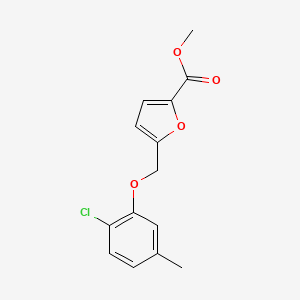

![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)



